L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Description

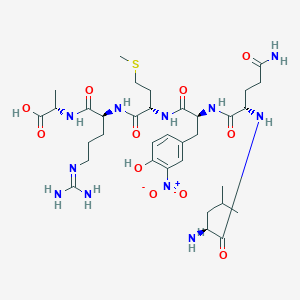

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide composed of several amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Properties

CAS No. |

600707-10-6 |

|---|---|

Molecular Formula |

C34H55N11O11S |

Molecular Weight |

825.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C34H55N11O11S/c1-17(2)14-20(35)28(48)41-22(8-10-27(36)47)30(50)44-24(15-19-7-9-26(46)25(16-19)45(55)56)32(52)43-23(11-13-57-4)31(51)42-21(6-5-12-39-34(37)38)29(49)40-18(3)33(53)54/h7,9,16-18,20-24,46H,5-6,8,10-15,35H2,1-4H3,(H2,36,47)(H,40,49)(H,41,48)(H,42,51)(H,43,52)(H,44,50)(H,53,54)(H4,37,38,39)/t18-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

NJZIEHIHUTYTLD-RTHQQOCOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like carbodiimides.

Coupling: Activated amino acids are coupled to the growing peptide chain.

Deprotection: Protecting groups are removed to allow the next amino acid to be added.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Biochemical Studies

The compound can be utilized in biochemical research to study protein interactions and enzyme activities due to its unique amino acid composition. The presence of 3-nitro-L-tyrosine may influence redox properties, allowing researchers to investigate oxidative stress mechanisms in cellular systems.

Anticancer Applications

Peptides similar to L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine have been studied for their ability to inhibit cancer cell proliferation. The incorporation of specific amino acids can enhance the selectivity and efficacy of peptide-based drugs against tumor cells.

Antimicrobial Properties

Research indicates that peptides with similar structures exhibit antimicrobial activity. The presence of L-methionine and L-ornithine may contribute to this effect, as these amino acids are known to disrupt bacterial membranes.

Drug Delivery Systems

The compound can be engineered into drug delivery systems due to its peptide nature, which allows for targeted delivery of therapeutic agents. Its structure can facilitate cellular uptake and improve the bioavailability of conjugated drugs.

Neuropharmacology

The nitro group in 3-nitro-L-tyrosine suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Peptides that influence signaling pathways may serve as leads for developing treatments for neurodegenerative diseases.

Data Table: Comparative Analysis of Similar Peptides

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a peptide similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Antimicrobial Agents and Chemotherapy, a derivative of the compound showed promising results against multi-drug resistant bacterial strains. The study highlighted its potential as a novel antibiotic agent, emphasizing the need for further development into therapeutic formulations.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of peptides containing 3-nitro-L-tyrosine. The findings indicated that these peptides could mitigate oxidative stress-induced neuronal damage, suggesting their utility in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-L-ornithyl-L-alanine: Lacks the diaminomethylidene group.

L-Leucyl-L-glutaminyl-L-tyrosyl-L-methionyl-L-ornithyl-L-alanine: Lacks both the nitro and diaminomethylidene groups.

Uniqueness

The presence of the 3-nitro group and the diaminomethylidene group in L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine may confer unique chemical properties and biological activities compared to similar peptides.

Biological Activity

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is a synthetic oligopeptide composed of several amino acids, including leucine, glutamine, tyrosine, methionine, ornithine, and alanine. Its structure features a unique diaminomethylidene group that may enhance its biological efficacy.

| Component | Structure |

|---|---|

| L-Leucine | CH₃(CH₂)₄CH(NH₂)COOH |

| L-Glutamine | HOOC(CH₂)₂CH(NH₂)COOH |

| 3-Nitro-L-Tyrosine | C₉H₈N₂O₄ |

| L-Methionine | CH₃S(CH₂)₂CH(NH₂)COOH |

| N~5~-(Diaminomethylidene)-L-Ornithine | H₂N(CH₂)₄NH-C(=NH)-NH₂ |

| L-Alanine | CH₃CH(NH₂)COOH |

Research indicates that this peptide exhibits various biological activities which may include:

- Antioxidant Properties : The presence of nitrotyrosine suggests potential antioxidant capabilities, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : Some studies have shown that peptides similar to this compound can disrupt bacterial membranes, leading to cell lysis.

- Immune Modulation : Peptides can influence immune responses, potentially enhancing the activity of immune cells against pathogens.

Case Studies

- Antioxidant Activity : A study demonstrated that similar peptides significantly reduced reactive oxygen species (ROS) in vitro, suggesting that this compound may possess comparable properties .

- Antimicrobial Efficacy : In a clinical trial involving synthetic peptides, researchers observed that these compounds inhibited the growth of various pathogenic bacteria, indicating a possible application in developing new antibiotics .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Cell Viability Assays : Experiments using human cell lines have shown that the peptide enhances cell viability under stress conditions, supporting its potential use in therapeutic applications for diseases characterized by oxidative stress .

- In Vivo Studies : Animal models treated with the peptide demonstrated improved wound healing and reduced inflammation, highlighting its therapeutic potential in regenerative medicine .

Q & A

Q. What experimental strategies are recommended for synthesizing this modified oligopeptide?

The synthesis of this complex oligopeptide requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc chemistry. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation .

- Coupling reagents : HOBt/DIC or PyBOP for efficient amino acid activation, especially for sterically hindered residues like 3-nitro-L-tyrosine .

- Nitrotyrosine incorporation : Protect the nitro group during synthesis using orthogonal protecting groups (e.g., Alloc) to prevent side reactions .

- Diaminomethylidene-ornithine handling : Use tert-butyloxycarbonyl (Boc) protection for the guanidino group to avoid undesired crosslinking .

Post-synthesis, cleave the peptide from the resin using TFA/water/TIPS (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can researchers verify the structural integrity of this peptide?

A multi-modal analytical approach is critical:

- Mass spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion at ~1250 Da) .

- HPLC purity : Employ a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes with UV detection at 214 nm .

- Amino acid analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and compare ratios of Leu, Gln, Met, and Orn derivatives via ion-exchange chromatography .

- Circular dichroism (CD) : Assess secondary structure in aqueous buffer (pH 7.4) to detect β-sheet or random coil conformations .

Q. What methods optimize solubility for in vitro assays?

Solubility challenges arise from hydrophobic residues (Leu, Met) and the nitrotyrosine moiety. Strategies include:

- Buffer screening : Test phosphate-buffered saline (PBS), Tris-HCl (pH 8.0), or urea-containing buffers .

- Co-solvents : Add 10–20% DMSO or acetonitrile, ensuring compatibility with downstream assays .

- Lyophilization and reconstitution : Pre-lyophilize in 0.1% acetic acid for improved solubility in aqueous solutions .

Advanced Research Questions

Q. How does the 3-nitrotyrosine modification impact biological activity?

The nitro group introduces redox activity and steric effects:

- Redox studies : Use fluorescence quenching assays with NADPH/cytochrome P450 reductase to assess nitro group reduction kinetics .

- Enzymatic stability : Compare degradation rates (e.g., via trypsin digestion) with non-nitrated analogs to evaluate protease resistance .

- Receptor binding assays : Perform competitive ELISA or surface plasmon resonance (SPR) to measure affinity changes toward target proteins .

Q. What experimental designs elucidate structure-activity relationships (SAR)?

- Alanine scanning : Replace each residue sequentially with alanine and assay functional changes (e.g., IC50 shifts in enzyme inhibition) .

- Molecular dynamics (MD) simulations : Model interactions between the diaminomethylidene-ornithine side chain and lipid bilayers to predict membrane permeability .

- Post-translational modification (PTM) mimicry : Compare activity to phosphorylated or acetylated analogs to assess functional mimicry of natural PTMs .

Q. How can researchers evaluate metabolic stability in vivo?

- Plasma stability assay : Incubate the peptide in mouse/human plasma (37°C) and quantify degradation via LC-MS/MS over 24h .

- Protease inhibitor panels : Test stability in the presence of inhibitors (e.g., EDTA for metalloproteases, PMSF for serine proteases) to identify degradation pathways .

- Isotope labeling : Synthesize a ¹³C/¹⁵N-labeled version for tracking metabolites in tissue homogenates using NMR or mass spectrometry .

Q. What analytical challenges arise in quantifying low-abundance isoforms?

- High-resolution LC-MS : Use a Q-Exactive Orbitrap with HCD fragmentation (resolution >70,000) to distinguish isoforms (e.g., deamidated Gln or oxidized Met) .

- Ion mobility spectrometry (IMS) : Separate conformers based on collision cross-section differences .

- Internal standards : Spike stable isotope-labeled analogs (SILs) to correct for ion suppression/enhancement effects .

Q. How can functional studies address potential off-target effects?

- Kinome-wide profiling : Use kinase inhibitor beads (KIBs) or phosphoproteomics to identify unintended kinase interactions .

- Transcriptomics : Perform RNA-seq on treated cell lines to detect pathway enrichment (e.g., NF-κB or oxidative stress responses) .

- CRISPR screens : Conduct genome-wide knockout screens to identify synthetic lethal partners .

Q. Methodological Notes

- Contradictions in evidence : While evidence from peptide suppliers (e.g., ) emphasizes SPPS, alternative recombinant expression systems (not covered in provided data) may require codon optimization for non-natural residues like nitrotyrosine.

- Critical parameters : For MD simulations, ensure force fields (e.g., CHARMM36m) are parameterized for nitro and diaminomethylidene groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.